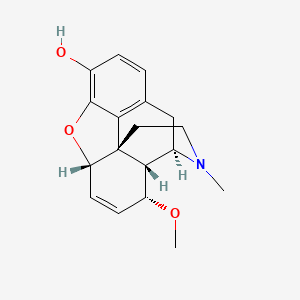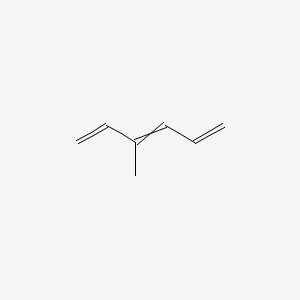
3-Methylhexa-1,3,5-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylhexa-1,3,5-triene is an organic compound characterized by a conjugated system of double bonds. This compound is a derivative of hexa-1,3,5-triene, where a methyl group is attached to the third carbon atom. The presence of conjugated double bonds imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
3-Methylhexa-1,3,5-triene can be synthesized through several methods, including:
Dehydration of Alcohols: This method involves the removal of water from alcohols to form the desired diene.
Dehydrohalogenation of Organohalides: This method involves the elimination of hydrogen halides from organohalides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydration or dehydrohalogenation processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
3-Methylhexa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Chlorine gas in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-Methylhexa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
作用机制
The mechanism of action of 3-methylhexa-1,3,5-triene involves its conjugated double bonds, which allow for electron delocalization. This delocalization stabilizes the molecule and enables it to participate in various chemical reactions. The molecular targets and pathways involved include interactions with electrophiles and nucleophiles, leading to the formation of new chemical bonds .
相似化合物的比较
Similar Compounds
Hexa-1,3,5-triene: The parent compound without the methyl group.
Buta-1,3-diene: A simpler conjugated diene with two double bonds.
Hexa-1,3,5-triyne: A compound with triple bonds instead of double bonds
Uniqueness
3-Methylhexa-1,3,5-triene is unique due to the presence of the methyl group, which influences its reactivity and stability. The methyl group can affect the electron distribution and steric hindrance, making this compound distinct from its analogs .
属性
CAS 编号 |
24587-27-7 |
|---|---|
分子式 |
C7H10 |
分子量 |
94.15 g/mol |
IUPAC 名称 |
3-methylhexa-1,3,5-triene |
InChI |
InChI=1S/C7H10/c1-4-6-7(3)5-2/h4-6H,1-2H2,3H3 |
InChI 键 |
NEVFABBVOIJXHE-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC=C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
![1,3-Di(2-bromothien-5-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B13975749.png)

![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)
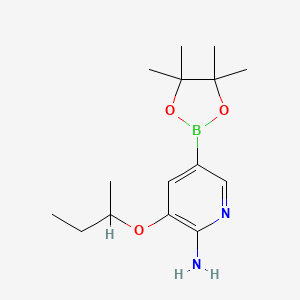


![3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrrolo[2,3-b]pyridine](/img/structure/B13975782.png)
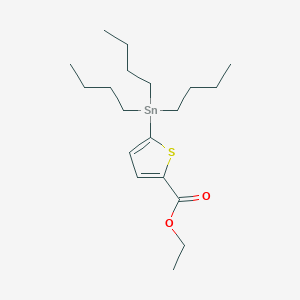
![Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl-](/img/structure/B13975787.png)
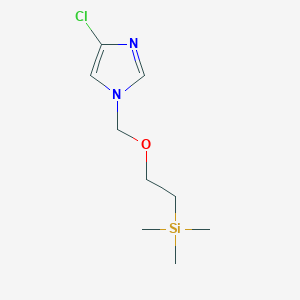
![[5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol](/img/structure/B13975793.png)
